- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsBulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128,
Cas no 930-55-2 (1-Nitrosopyrrolidine)

1-Nitrosopyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 1-nitroso-
- 1-Nitrosopyrrolidine
- 1-NITROSOPYRROLIDINE,LIGHT-YELLOW OIL
- N-Nitrosopyrrolidine
- N-Nitrosopyrrolidine Solution
- NPYR
- NSC 18797
- 1-Nitrosopyrrolidine (ACI)
- RCRA waste number U180
- C19285
- AI3-62030
- N-Nitrosopyrrolidin
- N-NITROSOPYRROLIDINE [HSDB]
- NCGC00249214-01
- D82025
- Tetrahydro-N-nitroso-Pyrrole
- SY115826
- DTXSID8021062
- N-PYR
- Pyrrole, tetrahydro-N-nitroso-
- RCRA waste no. U180
- NCGC00256421-01
- Tox21_302913
- HSDB 5116
- FT-0633121
- Q22138421
- Pyrrolidine, nitroso-
- WLN: T5NTJ ANO
- 1-Nitrosopyrrolidine, 99%
- Tox21_202356
- 1-Nitrosopyrrolidine-d4
- NCGC00259905-01
- N-Nitrosopyrrolidine 10 microg/mL in Methanol
- N-Nitroso-pyrrolidine
- SZ4J5WK201
- Nitroso-Pyrrolidine
- NSC18797
- NS00010284
- MFCD00003166
- InChI=1/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H
- CHEBI:82362
- 930-55-2
- N-Nitrosopyrrolidine (NPYR)
- CCRIS 478
- 1-Pyrrolidinamine, N-nitroso-
- No-pyr
- AKOS006227868
- CHEMBL351175
- N-Nitroso-1-Pyrrolidinamine
- 57371-40-1
- Nitrosopyrrolidine
- WNYADZVDBIBLJJ-UHFFFAOYSA-N
- N-NITROSOPYRROLIDINE [IARC]
- BRN 0107615
- SCHEMBL606668
- EINECS 213-218-8
- BS-17894
- EN300-1296527
- Pyrrolidine, 1-nitroso-; 1-Nitrosopyrrolidine; N-Nitrosopyrrolidine; NPYR; NSC 18797
- UNII-SZ4J5WK201
- N-Nitrosopyrrolidine 100 microg/mL in Methanol
- DTXCID701062
- 1219802-09-1
- 5-20-01-00521 (Beilstein Handbook Reference)
- N-NITROSOPYRROLIDINE [MI]
- 35884-45-8
- N-Nitrosopyrrolidin [German]
- n-nitrosopyrrolidine-d8
- NSC-18797
- 1-nitroso-Pyrrolidine
- CAS-930-55-2
- DB-057363
-
- MDL: MFCD00003166
- インチ: 1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
- InChIKey: WNYADZVDBIBLJJ-UHFFFAOYSA-N
- ほほえんだ: O=NN1CCCC1
計算された属性
- せいみつぶんしりょう: 100.06400
- どういたいしつりょう: 100.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 68.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.085 g/mL at 25 °C(lit.)
- ふってん: 214 °C(lit.)
- フラッシュポイント: 華氏温度:208.4°f
摂氏度:98°c - 屈折率: n20/D 1.489(lit.)
- PSA: 32.67000
- LogP: 0.70150
- ようかいせい: 水に溶ける
1-Nitrosopyrrolidine セキュリティ情報
1-Nitrosopyrrolidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Nitrosopyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY115826-1g |
1-Nitrosopyrrolidine |
930-55-2 | ≥97% | 1g |
¥42.00 | 2024-07-10 | |
TRC | N545950-1g |
1-Nitrosopyrrolidine |
930-55-2 | 1g |
$ 80.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-25g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 25g |
¥922.0 | 2022-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD145261-500g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 500g |
¥9178.0 | 2023-09-01 | |
TRC | N545950-5g |
1-Nitrosopyrrolidine |
930-55-2 | 5g |
$ 181.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-1g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 1g |
¥69.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-5g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 5g |
¥223.0 | 2022-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD145261-10g |
1-Nitrosopyrrolidine |
930-55-2 | 98% | 10g |
¥249.0 | 2024-04-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208668-1 g |
1-Nitrosopyrrolidine, |
930-55-2 | 1g |
¥978.00 | 2023-07-11 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY115826-5g |
1-Nitrosopyrrolidine |
930-55-2 | ≥97% | 5g |
¥155.00 | 2024-07-10 |
1-Nitrosopyrrolidine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Dichloromethane
1.3 Reagents: Sodium sulfate ; 20 min, rt
- Silica sulfuric acid/NaNO2 as a novel heterogeneous system for the chemoselective N-nitrosation of secondary amines under mild conditionsSynlett, 2002, (10), 1621-1624,
ごうせいかいろ 3
- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-NitrosationACS Catalysis, 2019, 9(10), 9216-9221,
ごうせいかいろ 4
- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditionsSynthetic Communications, 2010, 40(5), 654-660,
ごうせいかいろ 5
- Synthesis method of N-nitrosation product of secondary amine by electrolysis, China, , ,
ごうせいかいろ 6
- Versatile New Reagent for Nitrosation under Mild ConditionsOrganic Letters, 2021, 23(9), 3253-3258,
ごうせいかいろ 7
- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditionsMonatshefte fuer Chemie, 2012, 143(3), 467-470,
ごうせいかいろ 8
- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditionsTetrahedron Letters, 2003, 44(16), 3345-3349,
ごうせいかいろ 9
- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396,
ごうせいかいろ 10
- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsHelvetica Chimica Acta, 2006, 89(12), 2922-2926,
ごうせいかいろ 11
- Facile N-nitrosation of secondary amines using poly(N,N'-dibromo-N-ethylene-benzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/NaNO2 under mild conditionsLetters in Organic Chemistry, 2013, 10(3), 204-208,
ごうせいかいろ 12
- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)Synthesis, 2003, (10), 1591-1597,
ごうせいかいろ 13
- A versatile new reagent for nitrosation under mild conditionsChemRxiv, 2021, 1, 1-6,
ごうせいかいろ 14
- Bismuth chloride-sodium nitrite. A novel reagent for chemoselective N-nitrosationSynthetic Communications, 2009, 39(4), 604-612,
ごうせいかいろ 15
- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary aminesJournal of the Iranian Chemical Society, 2011, 8(3), 857-861,
ごうせいかいろ 16
- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditionsSynlett, 2002, (6), 1002-1004,
ごうせいかいろ 17
- Electrochemical Nonacidic N-Nitrosation/N-Nitration of Secondary Amines through a Biradical Coupling ReactionAdvanced Synthesis & Catalysis, 2020, 362(22), 5036-5043,
ごうせいかいろ 18
- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditionsJournal of Chemical Research, 2003, (10), 626-627,
ごうせいかいろ 19
- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,
ごうせいかいろ 20
- Mukaiyama reagent/NaNO2/wet SiO2 as a mild and heterogeneous reagent system for the N-nitrosation of amines and preparation of azides from hydrazinesTetrahedron Letters, 2015, 56(41), 5613-5615,
1-Nitrosopyrrolidine Preparation Products
1-Nitrosopyrrolidine 関連文献
-
1. Source characterization and removal of N-nitrosamine precursors during activated sludge treatmentXiaolu Zhang,Daekyun Kim,David L. Freedman,Tanju Karanfil Environ. Sci.: Water Res. Technol. 2020 6 2432
-
Xiaofang Zeng,Weidong Bai,Yanping Xian,Hao Dong,Donghui Luo Anal. Methods 2016 8 5248
-
Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895
-
Sadagopan Krishnan,Eli G. Hvastkovs,Besnik Bajrami,Ingela Jansson,John B. Schenkman,James F. Rusling N-nitrosopyrrolidine. Sadagopan Krishnan Eli G. Hvastkovs Besnik Bajrami Ingela Jansson John B. Schenkman James F. Rusling Chem. Commun. 2007 1713
-
Wei-Hsiang Chen,Ya-Ciao Yang,Ya-Hong Wang,Chi-Min Li,Kun-Yi Lin,Jie-Chung Lou Environ. Sci.: Processes Impacts 2015 17 2092
-
Lorenza Schettino,Juan L. Benedé,Alberto Chisvert RSC Adv. 2023 13 2963
-
Raquel S. Chaves,Joao E. Rodrigues,Miguel M. Santos,Maria J. Benoliel,Vitor V. Cardoso Anal. Methods 2022 14 4967
-
Maria José Farré,Sara Insa,Aaron Lamb,Cristian Cojocariu,Wolfgang Gernjak Environ. Sci.: Water Res. Technol. 2020 6 210
-
Shannon L. Roback,Hitoshi Kodamatani,Takahiro Fujioka,Megan H. Plumlee Environ. Sci.: Water Res. Technol. 2020 6 1106
-
Yang Xu,Hua-dao Liu,Jian Hua Zhu,Zhi-yu Yun,Jia-hui Xu,Yi Cao,Yi-lun Wei New J. Chem. 2004 28 244
1-Nitrosopyrrolidineに関する追加情報
1-Nitrosopyrrolidine (CAS No. 930-55-2): Properties, Applications, and Research Insights
1-Nitrosopyrrolidine (CAS No. 930-55-2) is a nitrogen-containing heterocyclic compound that has garnered significant attention in both academic and industrial research. This organic compound, characterized by its pyrrolidine ring with a nitroso functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula is C4H8N2O, and it exhibits unique reactivity due to the presence of the nitroso group, making it valuable for various applications.
The chemical properties of 1-Nitrosopyrrolidine include a molecular weight of 100.12 g/mol and a distinct yellow to orange appearance in its pure form. Researchers often explore its stability under different conditions, as the nitroso group can participate in diverse chemical reactions, such as nitrosation and redox processes. Its solubility in organic solvents like ethanol and acetone makes it a preferred choice for laboratory-scale reactions.
One of the most searched questions about 1-Nitrosopyrrolidine is its role in pharmaceutical research. While not a drug itself, this compound is frequently utilized as a building block for synthesizing more complex molecules. Its ability to introduce nitroso functionalities into target structures is particularly valuable in medicinal chemistry, where researchers investigate novel compounds for therapeutic potential. Recent studies have highlighted its use in developing enzyme inhibitors and bioactive probes.
In material science, 1-Nitrosopyrrolidine CAS 930-55-2 has shown promise as a precursor for functionalized polymers. The compound's reactivity allows for the modification of polymer chains, potentially leading to materials with enhanced properties. This application aligns with current trends in sustainable material development, a hot topic in scientific circles and industrial applications.
Environmental researchers have examined the degradation pathways of 1-Nitrosopyrrolidine, particularly its behavior in aqueous systems. Understanding these processes is crucial for assessing the environmental impact of chemical compounds, a subject of growing public concern. The compound's photochemical stability and potential transformation products are active areas of investigation, especially in the context of green chemistry principles.
Analytical chemists frequently employ advanced techniques like HPLC and mass spectrometry to detect and quantify 1-Nitrosopyrrolidine in complex mixtures. The development of sensitive analytical methods for this compound supports quality control in manufacturing processes and environmental monitoring programs. Recent advancements in analytical instrumentation have improved detection limits for such nitrogen-containing compounds.
The safety profile of 1-Nitrosopyrrolidine (930-55-2) is another common search topic among professionals. While comprehensive toxicological data continues to be developed, researchers emphasize proper handling procedures in laboratory settings. The scientific community maintains ongoing discussions about best practices for working with reactive nitrogen compounds, reflecting broader concerns about laboratory safety standards.
Market analysis indicates steady demand for 1-Nitrosopyrrolidine among research institutions and specialty chemical manufacturers. The compound's niche applications in organic synthesis and chemical research ensure its continued relevance. Suppliers typically offer it in various purity grades to meet different research requirements, with analytical standards being particularly important for method development and validation studies.
Emerging research directions for 1-Nitrosopyrrolidine include its potential in catalysis and coordination chemistry. The nitroso group's ability to coordinate with metal centers opens possibilities for designing novel catalytic systems. These investigations align with current interests in energy-efficient chemical processes and atom-economical reactions, addressing pressing challenges in industrial chemistry.
For researchers sourcing 1-Nitrosopyrrolidine CAS No. 930-55-2, understanding storage requirements is essential. The compound typically requires protection from light and moisture to maintain stability, with recommendations for storage in amber glass containers under inert atmospheres. These handling considerations reflect general best practices for nitroso compound storage in research environments.
The synthesis of 1-Nitrosopyrrolidine continues to be refined, with recent literature describing improved methods for its preparation. These developments aim to enhance yield and purity while minimizing byproduct formation, addressing the growing demand for high-purity chemical intermediates in advanced research applications.
In conclusion, 1-Nitrosopyrrolidine (930-55-2) remains an important compound in chemical research, with applications spanning multiple disciplines. Its unique chemical properties and versatility as a synthetic building block ensure its continued use in academic and industrial settings. As research trends evolve toward sustainable chemistry and molecular design, this compound will likely maintain its relevance in scientific investigations and technological developments.
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